2,4-Dichloro-6-fluorophenylisothiocyanate
Overview
Description
Scientific Research Applications
Antiproliferative Activity
2,4-Dichloro-6-fluorophenylisothiocyanate has been studied for its potential in synthesizing new compounds with antiproliferative effects. For instance, compounds derived from this chemical have shown significant activity against various human cancer cell lines, indicating its potential role in cancer research and treatment. One study synthesized Schiff bases from 2,4-Dichloro-6-fluorophenylisothiocyanate, finding that some of these compounds exhibited strong antiproliferative effects on several cancer cell lines (Kumar, Mohana, & Mallesha, 2013).
Antimicrobial and Antipathogenic Properties
This compound has also been investigated for its antimicrobial and antipathogenic properties. Various derivatives have shown significant activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Structure and Spectroscopic Investigation
Studies have also focused on the molecular structure and spectroscopic properties of derivatives of 2,4-Dichloro-6-fluorophenylisothiocyanate. These investigations have employed techniques like FTIR, NMR, and MS to understand the compound's chemical behavior and potential applications in organic and medicinal chemistry (Adole et al., 2020).
Synthesis of New Chemical Entities
This chemical has been used as a starting point for synthesizing a variety of new chemical entities with potential biological activities. For instance, its derivatives have been studied for their antibacterial and antifungal activities, showing promise in the range of medicinal applications (Karthikeyan et al., 2008).
Photocatalytic Degradation of Pesticides
In environmental chemistry, derivatives of 2,4-Dichloro-6-fluorophenylisothiocyanate have been explored for their role in the photocatalytic degradation of pesticides. This application is crucial in addressing the environmental impacts of pesticide residues in water sources (Senthilnathan & Philip, 2011).
properties
IUPAC Name |
1,5-dichloro-3-fluoro-2-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTTZZSJLBWJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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